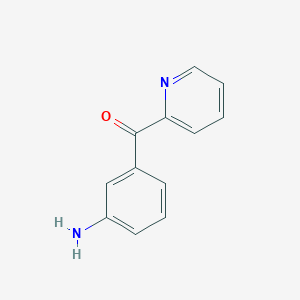
3-(Pyridine-2-carbonyl)aniline
描述
3-(Pyridine-2-carbonyl)aniline is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Anticancer Activities
Research indicates that derivatives of 3-(Pyridine-2-carbonyl)aniline exhibit promising anticancer properties. For example, compounds synthesized from this aniline have shown effectiveness against various cancer cell lines due to their ability to inhibit specific protein kinases involved in cancer progression. A study highlighted that modifications to the aniline structure could enhance potency and selectivity against cancer cells, making it a valuable scaffold for drug development .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. Its derivatives were tested against a range of bacterial strains, showing significant inhibition of growth. The mechanism is believed to involve interference with bacterial cell wall synthesis or function, which could lead to potential therapeutic applications in treating infections caused by resistant strains .
Organic Synthesis
Building Block for Heterocycles
this compound serves as a crucial building block in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in numerous coupling reactions, such as Suzuki and Stille reactions, facilitating the formation of complex molecular architectures. This versatility makes it an essential component in the development of pharmaceuticals and agrochemicals .
Catalytic Applications
The compound has been utilized in catalytic processes, particularly in the formation of amides and esters through acylation reactions. Studies have shown that using this compound as an acylating agent can lead to high yields of desired products under mild conditions, demonstrating its utility in green chemistry approaches .
Materials Science
Polymer Chemistry
In materials science, this compound has been incorporated into polymer matrices to enhance their properties. Research indicates that polymers containing this compound exhibit improved thermal stability and mechanical strength, making them suitable for applications in coatings and composites .
Nanomaterials Development
The compound is also explored in the synthesis of nanomaterials. Its ability to coordinate with metal ions allows it to function as a ligand in the formation of metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies .
Case Study 1: Anticancer Drug Development
A recent case study focused on the synthesis of a series of this compound derivatives aimed at targeting breast cancer cells. The study involved evaluating the cytotoxic effects of these compounds on MCF-7 cell lines. Results indicated that certain derivatives significantly reduced cell viability compared to controls, suggesting potential for further development as anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another case study investigated the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized disk diffusion methods to assess efficacy, revealing that specific concentrations exhibited substantial inhibition zones, highlighting its potential use as a lead compound for antibiotic development.
属性
CAS 编号 |
73742-08-2 |
|---|---|
分子式 |
C12H10N2O |
分子量 |
198.22 g/mol |
IUPAC 名称 |
(3-aminophenyl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C12H10N2O/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H,13H2 |
InChI 键 |
YCDKFSQCLQYJMG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















